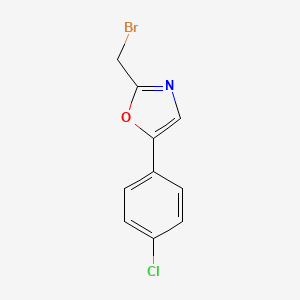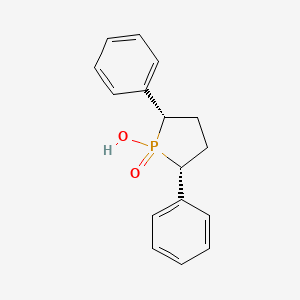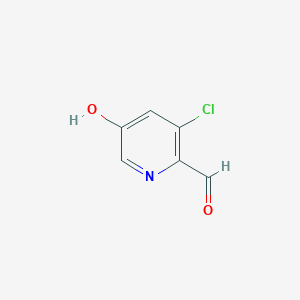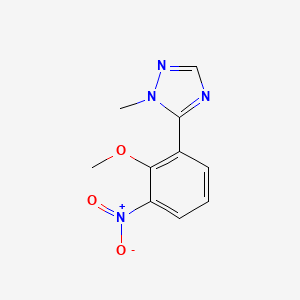
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-alanine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is valuable for its role in protecting amino groups during chemical reactions, preventing unwanted side reactions and allowing for more controlled and selective synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate typically involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds as follows:
Protection of the Amino Group: L-alanine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This results in the formation of N-(tert-butoxycarbonyl)-L-alanine.
Methylation: The protected amino group is then methylated using a methylating agent like methyl iodide in the presence of a base.
Benzylation: Finally, the carboxyl group of the methylated product is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Obtained after ester hydrolysis.
Substituted Derivatives: Obtained after nucleophilic substitution reactions.
Applications De Recherche Scientifique
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other bioactive compounds.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Material Science: Applied in the synthesis of functionalized materials and polymers.
Mécanisme D'action
The primary mechanism of action of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. The benzyl ester group can also be hydrolyzed to yield the free carboxylic acid, providing additional versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-butoxycarbonyl)-L-alanine: Similar in structure but lacks the benzyl ester and methyl groups.
Benzyl N-(tert-butoxycarbonyl)-L-aspartate: Contains an additional carboxyl group compared to Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate.
N-(tert-butoxycarbonyl)-N-methyl-L-alanine: Lacks the benzyl ester group.
Uniqueness
This compound is unique due to its combination of the Boc protecting group, methylation, and benzyl esterification. This combination provides enhanced stability and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
benzyl (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C16H23NO4/c1-12(17(5)15(19)21-16(2,3)4)14(18)20-11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/t12-/m0/s1 |
Clé InChI |
MQIVXQDASSKGNX-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)

![Pyrrolo[1,2-c]pyrimidin-3-ylmethanol](/img/structure/B15201296.png)
![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)



![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)






